molecular formula C18H18F3NO3 B6416625 5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol CAS No. 1261934-57-9

5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol

Cat. No.: B6416625
CAS No.: 1261934-57-9
M. Wt: 353.3 g/mol
InChI Key: MIKWQUCXXKVPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. The compound features a tert-butoxycarbonyl (BOC) protected amino group, a trifluoromethyl group, and a phenolic hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol involves its interaction with various molecular targets and pathways. The BOC-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Similar Compounds

    5-(3-BOC-Aminophenyl)-3-fluorophenol: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

    5-(3-BOC-Aminophenyl)-3-chlorophenol: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

tert-butyl N-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c1-17(2,3)25-16(24)22-14-6-4-5-11(8-14)12-7-13(18(19,20)21)10-15(23)9-12/h4-10,23H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKWQUCXXKVPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.